molecular formula C9H8IN3O2 B11832907 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B11832907
M. Wt: 317.08 g/mol
InChI Key: CJTZXVUIVJPJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom, two methyl groups, and a nitro group attached to the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the iodination of a pyrrolo[2,3-b]pyridine precursor, followed by nitration and methylation steps. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to achieve the desired substitutions and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrrolopyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to specific sites on proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine atom but shares similar core structure and functional groups.

    3-bromo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure with bromine instead of iodine.

    3-chloro-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure with chlorine instead of iodine.

Uniqueness

The presence of the iodine atom in 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine imparts unique reactivity and binding properties compared to its bromine or chlorine analogs. This can result in different biological activities and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H8IN3O2

Molecular Weight

317.08 g/mol

IUPAC Name

3-iodo-1,4-dimethyl-5-nitropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H8IN3O2/c1-5-7(13(14)15)3-11-9-8(5)6(10)4-12(9)2/h3-4H,1-2H3

InChI Key

CJTZXVUIVJPJMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CN(C2=NC=C1[N+](=O)[O-])C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.